molecular formula C11H9BrF4O B14050828 1-(2,6-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one

1-(2,6-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one

Katalognummer: B14050828
Molekulargewicht: 313.09 g/mol
InChI-Schlüssel: YBYQDSXPANSXJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,6-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one is an organic compound characterized by the presence of difluoromethyl groups and a bromopropanone moiety

Vorbereitungsmethoden

The synthesis of 1-(2,6-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one typically involves the reaction of 2,6-bis(difluoromethyl)benzene with bromopropanone under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity.

Analyse Chemischer Reaktionen

1-(2,6-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromopropanone moiety to alcohols or alkanes.

    Substitution: The bromine atom in the compound can be substituted with other functional groups such as amines, thiols, or halogens using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(2,6-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound may be used in the development of new materials or as a reagent in industrial chemical processes.

Wirkmechanismus

The mechanism of action of 1-(2,6-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one involves its interaction with specific molecular targets and pathways. The difluoromethyl groups and bromopropanone moiety contribute to its reactivity and ability to form covalent bonds with target molecules. This interaction can lead to the modulation of biological pathways and the exertion of desired effects.

Vergleich Mit ähnlichen Verbindungen

1-(2,6-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one can be compared with similar compounds such as:

    1-(2,6-Bis(difluoromethyl)phenyl)-3-chloro-1-propanone: This compound has a chlorine atom instead of bromine, which may affect its reactivity and applications.

    1-(2,6-Bis(difluoromethyl)phenyl)propan-2-one: Lacking the bromine atom, this compound may have different chemical properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C11H9BrF4O

Molekulargewicht

313.09 g/mol

IUPAC-Name

1-[2,6-bis(difluoromethyl)phenyl]-2-bromopropan-1-one

InChI

InChI=1S/C11H9BrF4O/c1-5(12)9(17)8-6(10(13)14)3-2-4-7(8)11(15)16/h2-5,10-11H,1H3

InChI-Schlüssel

YBYQDSXPANSXJG-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)C1=C(C=CC=C1C(F)F)C(F)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.